2,5-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide
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Overview
Description
Compounds with similar structures often have strong electron-withdrawing properties and can react with various molecules through different types of reactions . They are often used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves processes like difluoromethylation, which is a field of research that has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of such compounds is often complex, with various functional groups contributing to their properties. The presence of fluorine atoms often makes the compounds more electron-withdrawing .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For example, they can react with aldehydes through the Knoevenagel condensation reaction . They can also undergo difluoromethylation of C(sp2)–H bonds through Minisci-type radical chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely. For example, some similar compounds have poor solubility in water and organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,5-difluoro-N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N6O2S/c1-11-4-7-24(23-11)16-9-15(20-10-21-16)19-5-6-22-27(25,26)14-8-12(17)2-3-13(14)18/h2-4,7-10,22H,5-6H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYZLQINKVCLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=NC(=C2)NCCNS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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